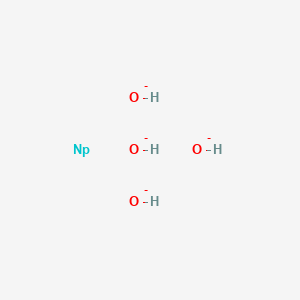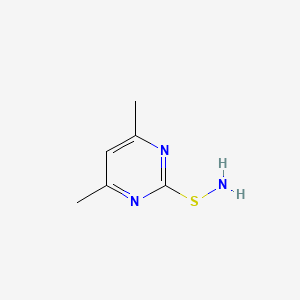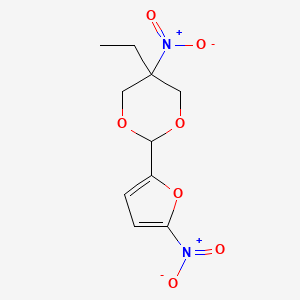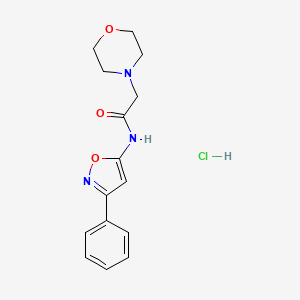
Neptunium Tetrahydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neptunium Tetrahydroxide is a chemical compound containing the element neptunium, which is a radioactive actinide metal Neptunium is known for its multiple oxidation states and complex chemistry this compound, specifically, is a compound where neptunium is in the +4 oxidation state, combined with four hydroxide ions (OH⁻)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neptunium Tetrahydroxide can be synthesized through various methods. One common approach involves the reaction of neptunium dioxide (NpO₂) with water under controlled conditions. The reaction typically occurs in an aqueous solution, where neptunium dioxide reacts with water to form this compound: [ \text{NpO}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Np(OH)}_4 ]
Industrial Production Methods: Industrial production of this compound is not widely documented due to the compound’s radioactivity and the challenges associated with handling neptunium. laboratory-scale synthesis often involves the use of high-purity reagents and controlled environments to ensure safety and precision.
Analyse Des Réactions Chimiques
Types of Reactions: Neptunium Tetrahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to higher oxidation states or reduced to lower oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions may involve the replacement of hydroxide ions with other ligands, such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neptunium in higher oxidation states, while reduction may produce neptunium in lower oxidation states.
Applications De Recherche Scientifique
Neptunium Tetrahydroxide has several scientific research applications, particularly in the fields of chemistry, nuclear science, and environmental studies.
Chemistry:
Coordination Chemistry: this compound is used to study the coordination chemistry of actinides, providing insights into the behavior of neptunium in various chemical environments.
Redox Chemistry: The compound’s ability to undergo redox reactions makes it valuable for studying the redox behavior of neptunium and other actinides.
Nuclear Science:
Nuclear Fuel Cycle: this compound is relevant in the context of the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the management of nuclear waste.
Radiochemistry: The compound is used in radiochemical studies to understand the behavior of neptunium in radioactive environments.
Environmental Studies:
Contamination and Remediation: Research on this compound helps in understanding the mobility and bioavailability of neptunium in the environment, which is crucial for developing strategies to remediate contaminated sites.
Mécanisme D'action
The mechanism of action of Neptunium Tetrahydroxide involves its interactions with various molecular targets and pathways. The compound’s effects are primarily driven by its redox behavior and coordination chemistry.
Molecular Targets and Pathways:
Redox Reactions: this compound can participate in redox reactions, altering its oxidation state and forming different neptunium species.
Coordination Complexes: The compound can form coordination complexes with various ligands, influencing its chemical behavior and reactivity.
Comparaison Avec Des Composés Similaires
Neptunium Dioxide (NpO₂): A common neptunium compound where neptunium is in the +4 oxidation state, similar to Neptunium Tetrahydroxide.
Neptunium Tetrachloride (NpCl₄): Another neptunium compound with neptunium in the +4 oxidation state, but with chloride ions instead of hydroxide ions.
Uniqueness: this compound is unique due to its specific combination of neptunium and hydroxide ions, which imparts distinct chemical properties and reactivity compared to other neptunium compounds.
Propriétés
Numéro CAS |
35182-15-1 |
|---|---|
Formule moléculaire |
H4NpO4-4 |
Poids moléculaire |
305.078 g/mol |
Nom IUPAC |
neptunium;tetrahydroxide |
InChI |
InChI=1S/Np.4H2O/h;4*1H2/p-4 |
Clé InChI |
KBFMAACAJSQDTD-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)








![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)

